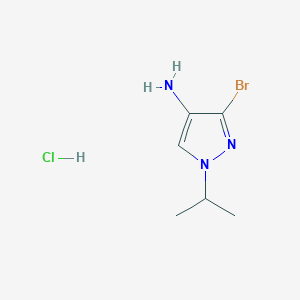

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

3-bromo-1-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3.ClH/c1-4(2)10-3-5(8)6(7)9-10;/h3-4H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEPZHDZTXDLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride typically involves the bromination of 1-isopropyl-1H-pyrazol-4-amine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.

Cyclization Reactions: Products include fused heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a vital precursor in synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including substitution, oxidation, and cyclization.

Biology

- Bioactive Molecule : Investigated for its potential antimicrobial and anticancer properties. Its interactions with biological targets can lead to significant therapeutic effects.

Medicine

- Pharmaceutical Intermediate : Explored for developing new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

- Agrochemicals : Utilized in synthesizing agrochemicals, contributing to agricultural research and development.

Research indicates that 3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride exhibits notable biological activities:

Inhibition of Trypanosomal Enzymes

- The compound has shown activity against Trypanosoma brucei, demonstrating its potential as an antiparasitic agent. In vitro assays reveal that structural modifications significantly affect potency against N-myristoyltransferase (NMT), crucial for the parasite's viability.

Anticancer Properties

- Preliminary findings suggest that this compound may exhibit anticancer properties by targeting kinases involved in tumor growth. Structure-activity relationship studies indicate that specific substituents on the pyrazole ring enhance binding affinity to target proteins.

| Activity Type | Target Organism/Cell Line | Assay Type | IC50/EC50 Values |

|---|---|---|---|

| Antiparasitic | Trypanosoma brucei | In vitro enzyme inhibition | Varies with modifications |

| Anticancer | MCF7 (Breast Cancer) | Cell viability assays | IC50 = 3.79 µM |

| A549 (Lung Cancer) | Cell viability assays | IC50 = 5.0 µM |

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

Antiparasitic Applications

A study focused on developing treatments for human African trypanosomiasis utilized this compound as a lead structure, demonstrating effective inhibition of T. brucei growth in vitro but noting limitations in murine models due to metabolic instability.

Cancer Research

Research indicates that pyrazole derivatives can effectively target specific kinases involved in cancer proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, necessitating further exploration into their mechanisms and efficacy.

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Differences

- Bromine at C3 may act as a leaving group in nucleophilic substitution reactions, whereas C4 bromine in other compounds influences steric hindrance .

- Salt Form : The hydrochloride salt enhances aqueous solubility compared to neutral pyrazoles, as seen in alkaloid hydrochlorides like jatrorrhizine HCl (). This property is critical for pharmaceutical formulations .

- Biological Implications : Compounds with sulfonamide groups (e.g., Compound 16 in ) often exhibit enzyme inhibitory activity, while the target’s amine hydrochloride may serve as a precursor for bioactive molecule synthesis .

Biological Activity

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and pharmacological properties based on diverse research findings.

The biological activity of this compound is primarily associated with its interaction with specific enzymes and biological pathways. Research indicates that compounds within the pyrazole class exhibit inhibitory effects on various targets, including kinases involved in cell signaling and metabolic processes.

-

Inhibition of Trypanosomal Enzymes :

- The compound has shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated that modifications around the pyrazole moiety significantly affect potency against the enzyme N-myristoyltransferase (NMT), crucial for the parasite's viability .

-

Cellular Mechanisms :

- The structure-activity relationship studies suggest that the presence of specific substituents on the pyrazole ring can enhance binding affinity to target proteins, leading to increased antiparasitic activity. For example, variations in alkyl chain length at certain positions have been correlated with changes in biological potency .

In Vitro Activity

The efficacy of this compound has been evaluated through various in vitro assays:

- Antiparasitic Activity : The compound exhibited an EC50 value of approximately 21 μM against T. brucei, indicating moderate activity .

| Compound | Target | EC50 (μM) | Comments |

|---|---|---|---|

| 3-Bromo-1-isopropyl-1H-pyrazol-4-amine | T. brucei NMT | 21 | Moderate activity |

| Parent Compound | T. brucei NMT | 1.9 | Higher potency |

In Vivo Studies

In vivo pharmacokinetic studies in murine models have shown promising results:

- Pharmacokinetics : The compound demonstrated low blood clearance (6 mL min kg) and a moderate half-life (1.2 hours), with an oral bioavailability of 19% . These properties support its potential for oral dosing regimens.

Structure-Activity Relationship (SAR)

The SAR analysis reveals key insights into how structural modifications influence biological activity:

- Substituent Effects : The introduction of bulky groups at specific positions on the pyrazole ring generally leads to decreased activity, emphasizing the importance of maintaining optimal steric and electronic properties for effective binding to target enzymes .

| Substituent Position | Change | Activity Impact |

|---|---|---|

| R1 (alkyl chain) | Methyl to Isopropyl | Decreased potency |

| R2 (bulky group) | Tert-butyl addition | Significant loss of activity |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antiparasitic Applications : A study focused on developing new treatments for human African trypanosomiasis utilized this compound as a lead structure, demonstrating its ability to inhibit T. brucei growth effectively in vitro but noting limitations in murine models due to metabolic instability .

- Cancer Research : Preliminary findings suggest that pyrazole derivatives may exhibit anticancer properties by targeting specific kinases involved in tumor growth and proliferation, although detailed studies are required to confirm these effects .

Q & A

Basic: What synthetic routes are recommended for preparing 3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride, and which intermediates are critical?

Answer:

The synthesis typically involves halogenation and amine functionalization. Key intermediates include brominated pyrazole precursors (e.g., 4-bromo-1-isopropyl-1H-pyrazole) and amine-protected derivatives. For example, describes a similar synthesis using palladium-catalyzed cross-coupling or nucleophilic substitution, with intermediates like 3-bromo-1H-pyrazol-4-amine derivatives. Prioritize intermediates with stable leaving groups (e.g., bromine) to facilitate substitution reactions. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is essential to isolate the hydrochloride salt .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict energetically favorable pathways. ICReDD’s methodology ( ) combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent choice, temperature). For instance, simulate the reaction mechanism of bromine substitution on the pyrazole ring to identify transition states and activation energies. This reduces trial-and-error experimentation and accelerates catalyst selection (e.g., Cu or Pd-based catalysts) .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and substitution patterns. For example, aromatic protons in the pyrazole ring typically appear at δ 7.5–8.5 ppm, while isopropyl groups show split signals near δ 1.2–1.5 ppm ( ).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ or [M-Cl]+ ions).

- HPLC: Assess purity (>98% as per ) using reverse-phase columns and UV detection at 254 nm.

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Answer:

Apply Design of Experiments (DOE) ( ) to identify critical variables (e.g., stirring rate, reagent stoichiometry). For example:

- Use a factorial design to test temperature (30–50°C) and solvent (DMSO vs. DMF) interactions.

- Analyze mass transfer limitations using dimensionless numbers (e.g., Damköhler number) to optimize agitation.

- Implement inline analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring, as suggested in ’s feedback loop methodology .

Basic: What are the solubility and stability profiles of this compound under different storage conditions?

Answer:

- Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–7). Hydrochloride salts generally exhibit higher aqueous solubility than free bases.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. highlights the importance of protecting amine groups from oxidation by storing under inert gas (N₂/Ar) .

Advanced: How can kinetic studies be designed to elucidate degradation pathways of this compound?

Answer:

- Stopped-Flow Techniques: Measure rapid hydrolysis rates in acidic/basic conditions.

- Isothermal Calorimetry (ITC): Quantify heat flow during decomposition to calculate activation energy (Eₐ).

- Computational Modeling: Use DFT ( ) to predict degradation intermediates (e.g., dehalogenation products) and validate with LC-MS .

Basic: What strategies mitigate impurities during synthesis?

Answer:

- Chromatographic Purification: Use gradient elution (e.g., 0–100% ethyl acetate in hexane) to separate brominated byproducts ( ).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials. emphasizes impurity profiling via LC-MS for hydrochloride salts .

Advanced: How can structure-activity relationship (SAR) studies be structured for derivatives of this compound?

Answer:

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using software like AutoDock.

- Synthetic Diversity: Modify the isopropyl group (e.g., replace with cyclopropyl, ) or bromine position ( ).

- Statistical Analysis: Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity ( ).

- Avoid halogenated solvent waste by adopting green chemistry principles (e.g., ethanol/water recrystallization) .

Advanced: How can machine learning improve reaction condition predictions for novel derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.